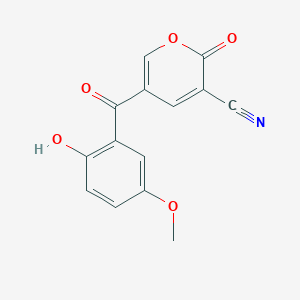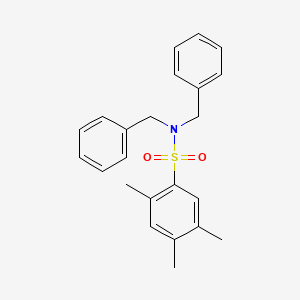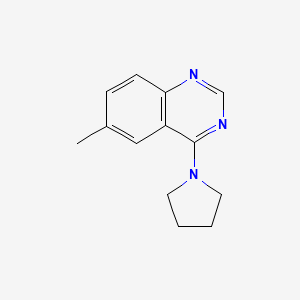
6-Methyl-4-pyrrolidin-1-ylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-4-pyrrolidin-1-ylquinazoline is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the quinazoline family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 6-Methyl-4-pyrrolidin-1-ylquinazoline is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and viral replication. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR), which are signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects
6-Methyl-4-pyrrolidin-1-ylquinazoline has been found to have various biochemical and physiological effects. Studies have shown that it can reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis in cancer cells and inhibit viral replication. Additionally, it has been shown to have antioxidant activity and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-Methyl-4-pyrrolidin-1-ylquinazoline in lab experiments is its potent biological activity. This compound has been found to have anti-inflammatory, anti-cancer, and anti-viral activities at low concentrations. Additionally, it has been shown to be relatively stable and easy to synthesize.
One limitation of using 6-Methyl-4-pyrrolidin-1-ylquinazoline in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types at high concentrations. Additionally, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 6-Methyl-4-pyrrolidin-1-ylquinazoline. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Additionally, its mechanism of action needs to be elucidated to identify potential targets for cancer therapy.
Another area of interest is its potential use in the treatment of viral infections. Studies have shown that 6-Methyl-4-pyrrolidin-1-ylquinazoline has antiviral activity against HIV-1 and hepatitis C virus. Further studies are needed to determine its efficacy and safety in animal models and clinical trials.
Conclusion
In conclusion, 6-Methyl-4-pyrrolidin-1-ylquinazoline is a synthetic compound that has shown promise in scientific research as a potential therapeutic agent for various diseases. Its potent anti-inflammatory, anti-cancer, and anti-viral activities make it an attractive target for further research. However, its potential toxicity and unclear mechanism of action need to be further investigated. Future studies may lead to the development of novel therapies for cancer and viral infections.
Métodos De Síntesis
The synthesis of 6-Methyl-4-pyrrolidin-1-ylquinazoline involves the reaction of 6-methyl-2-nitroaniline with 1-(pyrrolidin-1-yl)prop-2-en-1-one in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed C-N coupling reaction, followed by reduction of the resulting nitro compound with hydrogen gas over a palladium on carbon catalyst. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
6-Methyl-4-pyrrolidin-1-ylquinazoline has shown promise in scientific research as a potential therapeutic agent for various diseases. Studies have shown that this compound has potent anti-inflammatory, anti-cancer, and anti-viral activities. It has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, it has been shown to have antiviral activity against HIV-1 and hepatitis C virus.
Propiedades
IUPAC Name |
6-methyl-4-pyrrolidin-1-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-10-4-5-12-11(8-10)13(15-9-14-12)16-6-2-3-7-16/h4-5,8-9H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRJNBWAAFLODW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-4-pyrrolidin-1-ylquinazoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

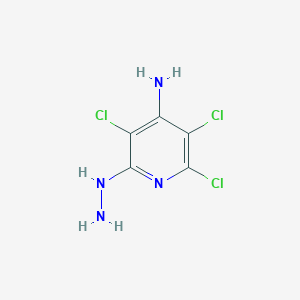
![[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467174.png)
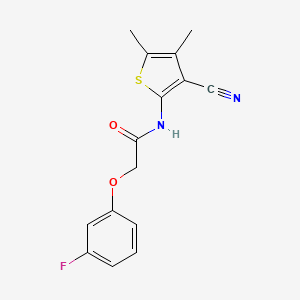
![N-benzyl-N-(2-hydroxyethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7467184.png)
![2-(2,3-dihydroindol-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7467191.png)
![[4-[(3,4-Difluorophenyl)methyl]-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone](/img/structure/B7467195.png)
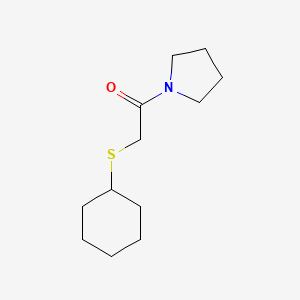
![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7467206.png)
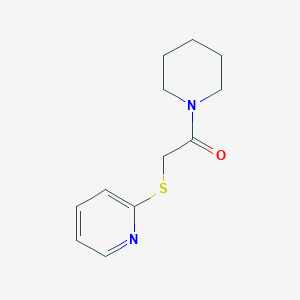
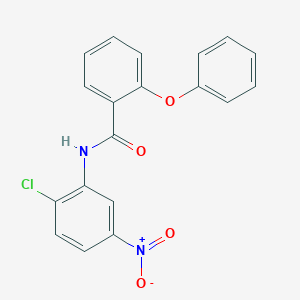
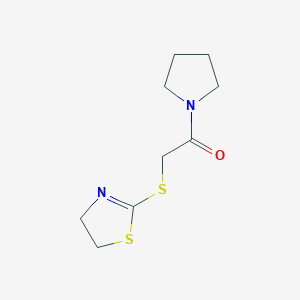
![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7467243.png)
